![molecular formula C19H16N2O4 B2883599 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid CAS No. 306969-25-5](/img/structure/B2883599.png)

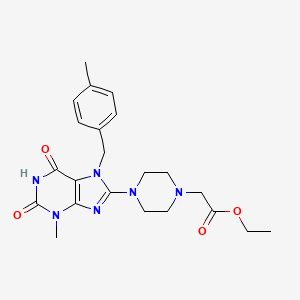

4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoline-4-carboxylates are a class of compounds that are interesting due to their biological activity . The quinoline fragment is the basis of many natural alkaloids and drugs with various types of biological activity: antiviral, analgesic, antimalarial, anthelmintic, antitumor, etc .

Synthesis Analysis

A method for the synthesis of 3-substituted quinoline-4-carboxylates involves the reaction of 3-morpholino-1-R-prop-2-en-1-ones with isatins in the presence of trimethylchlorosilane in aqueous alcohol . This method has been used to synthesize a variety of 3-R-6-R’-quinoline-4-carboxylates .Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions. For example, quinoline-4-carboxylates can undergo cyclization with hydrazine hydrate to form pyridazinoquinolinones .Aplicaciones Científicas De Investigación

Photophysical Properties and Fluorophores

The study of excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline-based fluorophores includes the synthesis of derivatives like 7-Hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid. These compounds exhibit unique photophysical behaviors such as dual emissions and large Stokes’ shift emission patterns, influenced by solvent polarity. This research highlights their potential in fluorescence spectroscopy applications and their thermal stability up to 300°C, indicating robustness for various scientific uses (Padalkar & Sekar, 2014).

Reduction of Nitroarenes and Azaaromatic Compounds

The catalytic reduction of nitroarenes to aminoarenes using formic acid in the presence of ruthenium catalysts is a significant application. This methodology also extends to the hydrogenation of heterocyclic compounds like quinoline, showcasing the versatility of this approach in synthesizing reduced heterocyclic frameworks (Watanabe et al., 1984).

Antimalarial Activities

Research into thieno[3,4-c]quinoline derivatives has demonstrated significant in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains. This showcases the compound’s potential as a lead structure in the development of new antimalarial agents (Görlitzer et al., 2006).

Synthetic Methodologies

The synthesis of heterocyclic compounds, particularly quinoline derivatives, is a key application. Techniques such as reductive cyclization of o-nitrophenyl propargyl alcohols to synthesize substituted quinolines demonstrate the compound's role in facilitating the construction of complex quinoline frameworks. These methodologies underscore the compound's utility in organic synthesis, providing routes to pharmacologically relevant structures (Sandelier & DeShong, 2007).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Quinoline-based compounds, which this molecule is a derivative of, are known to have a wide range of biological and pharmaceutical activities . They are often used as scaffolds in drug discovery, playing a significant role in medicinal chemistry .

Mode of Action

Quinoline derivatives have been shown to exhibit various modes of action depending on their specific structures . For instance, some quinoline derivatives have been found to inhibit HIV-1 IN multimerisation via binding to an allosteric site .

Biochemical Pathways

Quinoline and its derivatives are known to interact with various biochemical pathways . These interactions can lead to a wide range of downstream effects, contributing to their diverse biological and pharmaceutical activities .

Pharmacokinetics

The pharmacokinetic properties of quinoline derivatives can vary widely depending on their specific structures .

Result of Action

Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .

Action Environment

The synthesis of quinoline derivatives has been shown to involve various reaction protocols, some of which are influenced by environmental factors .

Propiedades

IUPAC Name |

4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c22-19(23)16-9-3-8-15-13-6-2-7-14(13)17(20-18(15)16)11-4-1-5-12(10-11)21(24)25/h1-6,8-10,13-14,17,20H,7H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZXXWORYGGPLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=CC=C3C(=O)O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2883517.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2883523.png)

![tert-butyl N-({4-[2-(prop-2-enamido)ethoxy]oxan-4-yl}methyl)carbamate](/img/structure/B2883534.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2883535.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2883537.png)